molecular formula C13H21N B1314345 N-(2-phenylethyl)pentan-1-amine CAS No. 80377-02-2

N-(2-phenylethyl)pentan-1-amine

Cat. No.: B1314345
CAS No.: 80377-02-2
M. Wt: 191.31 g/mol
InChI Key: QHFQOMTWWHDQPQ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C13H21N and a molecular weight of 191.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pentan-1-amine typically involves the reaction of phenethylamine with pentan-1-amine under specific conditions. One common method includes the use of reductive amination, where phenethylamine is reacted with pentanal in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

N-(2-phenylethyl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A parent compound with a similar structure but lacking the pentyl group.

    Amphetamine: A stimulant with a similar phenethylamine backbone but with additional functional groups.

    Methamphetamine: A potent central nervous system stimulant with structural similarities to phenethylamine.

Uniqueness

N-(2-phenylethyl)pentan-1-amine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its extended alkyl chain differentiates it from other phenethylamines, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

IUPAC Name

N-(2-phenylethyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFQOMTWWHDQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512829
Record name N-(2-Phenylethyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80377-02-2
Record name N-(2-Phenylethyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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